

# Crystal Structure of 5-Bromosalicylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Bromosalicylic acid**

Cat. No.: **B146069**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of **5-Bromosalicylic acid**, a compound of interest in pharmaceutical research due to its anti-inflammatory and potential anticancer activities. This document details the crystallographic data, experimental methodologies for its synthesis and structural determination, and explores its potential interactions with key biological signaling pathways.

## Core Crystallographic Data

The crystal structure of **5-Bromosalicylic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group  $P2_1/c$ . Key crystallographic data are summarized in the tables below. The structure was determined at a temperature of 293(2) K.<sup>[1]</sup> The asymmetric unit contains two independent molecules of **5-Bromosalicylic acid**, which are linked by hydrogen bonds to form a three-dimensional network.<sup>[1]</sup>

Table 1: Crystal Data and Structure Refinement for **5-Bromosalicylic Acid**

| Parameter                       | Value                                                                                                |
|---------------------------------|------------------------------------------------------------------------------------------------------|
| CCDC No.                        | 248775                                                                                               |
| Empirical formula               | C <sub>7</sub> H <sub>5</sub> BrO <sub>3</sub>                                                       |
| Formula weight                  | 217.02                                                                                               |
| Temperature                     | 293(2) K                                                                                             |
| Wavelength                      | 0.71073 Å                                                                                            |
| Crystal system                  | Monoclinic                                                                                           |
| Space group                     | P2 <sub>1</sub> /c                                                                                   |
| Unit cell dimensions            | a = 13.345(3) Å, $\alpha$ = 90° b = 10.519(2) Å, $\beta$ = 94.63(3)° c = 11.269(2) Å, $\gamma$ = 90° |
| Volume                          | 1576.4(6) Å <sup>3</sup>                                                                             |
| Z                               | 8                                                                                                    |
| Calculated density              | 1.828 Mg/m <sup>3</sup>                                                                              |
| Absorption coefficient          | 5.289 mm <sup>-1</sup>                                                                               |
| F(000)                          | 848                                                                                                  |
| Crystal size                    | 0.20 x 0.15 x 0.10 mm                                                                                |
| Theta range for data collection | 2.22 to 25.03°                                                                                       |
| Index ranges                    | -15≤h≤15, -12≤k≤12, -13≤l≤13                                                                         |
| Reflections collected           | 8936                                                                                                 |
| Independent reflections         | 2769 [R(int) = 0.0493]                                                                               |
| Completeness to theta = 25.03°  | 99.8 %                                                                                               |
| Absorption correction           | Empirical                                                                                            |
| Max. and min. transmission      | 0.593 and 0.354                                                                                      |
| Refinement method               | Full-matrix least-squares on F <sup>2</sup>                                                          |
| Data / restraints / parameters  | 2769 / 0 / 201                                                                                       |

|                                      |                                       |
|--------------------------------------|---------------------------------------|
| Goodness-of-fit on F <sup>2</sup>    | 1.031                                 |
| Final R indices [ $I > 2\sigma(I)$ ] | R1 = 0.0480, wR2 = 0.1111             |
| R indices (all data)                 | R1 = 0.0772, wR2 = 0.1243             |
| Largest diff. peak and hole          | 0.540 and -0.525 e. $\text{\AA}^{-3}$ |

Table 2: Selected Bond Lengths ( $\text{\AA}$ ) for **5-Bromosalicylic Acid**

| Bond       | Length ( $\text{\AA}$ ) | Bond        | Length ( $\text{\AA}$ ) |
|------------|-------------------------|-------------|-------------------------|
| Br(1)-C(5) | 1.901(4)                | C(8)-C(9)   | 1.385(7)                |
| O(1)-C(7)  | 1.300(5)                | C(8)-C(13)  | 1.389(6)                |
| O(2)-C(7)  | 1.226(5)                | C(9)-C(10)  | 1.378(7)                |
| O(3)-C(2)  | 1.353(5)                | C(10)-C(11) | 1.374(7)                |
| C(1)-C(6)  | 1.383(6)                | C(11)-C(12) | 1.384(6)                |
| C(1)-C(2)  | 1.397(6)                | C(11)-Br(2) | 1.899(5)                |
| C(2)-C(3)  | 1.381(6)                | C(12)-C(13) | 1.389(6)                |
| C(3)-C(4)  | 1.379(6)                | C(13)-O(6)  | 1.353(5)                |
| C(4)-C(5)  | 1.381(6)                | C(14)-O(4)  | 1.306(5)                |
| C(5)-C(6)  | 1.383(6)                | C(14)-O(5)  | 1.217(5)                |
| C(6)-C(7)  | 1.481(6)                |             |                         |

Table 3: Selected Bond Angles ( $^{\circ}$ ) for **5-Bromosalicylic Acid**

| Atoms            | Angle (°) | Atoms             | Angle (°) |
|------------------|-----------|-------------------|-----------|
| C(6)-C(1)-C(2)   | 120.3(4)  | C(10)-C(11)-C(12) | 121.7(4)  |
| O(3)-C(2)-C(3)   | 118.0(4)  | C(10)-C(11)-Br(2) | 119.0(4)  |
| O(3)-C(2)-C(1)   | 122.1(4)  | C(12)-C(11)-Br(2) | 119.3(4)  |
| C(3)-C(2)-C(1)   | 119.9(4)  | C(11)-C(12)-C(13) | 119.2(4)  |
| C(4)-C(3)-C(2)   | 120.3(4)  | O(6)-C(13)-C(8)   | 121.9(4)  |
| C(3)-C(4)-C(5)   | 119.7(4)  | O(6)-C(13)-C(12)  | 118.1(4)  |
| C(4)-C(5)-C(6)   | 121.4(4)  | C(8)-C(13)-C(12)  | 120.0(4)  |
| C(4)-C(5)-Br(1)  | 119.1(3)  | O(5)-C(14)-O(4)   | 123.3(4)  |
| C(6)-C(5)-Br(1)  | 119.5(3)  | O(5)-C(14)-C(8)   | 122.0(4)  |
| C(1)-C(6)-C(5)   | 118.3(4)  | O(4)-C(14)-C(8)   | 114.7(4)  |
| C(1)-C(6)-C(7)   | 122.3(4)  |                   |           |
| C(5)-C(6)-C(7)   | 119.4(4)  |                   |           |
| O(2)-C(7)-O(1)   | 123.1(4)  |                   |           |
| O(2)-C(7)-C(6)   | 121.9(4)  |                   |           |
| O(1)-C(7)-C(6)   | 115.0(4)  |                   |           |
| C(9)-C(8)-C(13)  | 119.5(4)  |                   |           |
| C(9)-C(8)-C(14)  | 122.3(4)  |                   |           |
| C(13)-C(8)-C(14) | 118.2(4)  |                   |           |
| C(10)-C(9)-C(8)  | 120.4(5)  |                   |           |
| C(11)-C(10)-C(9) | 119.1(5)  |                   |           |

## Experimental Protocols

### Synthesis of 5-Bromosalicylic Acid

A common method for the synthesis of **5-Bromosalicylic acid** involves the bromination of salicylic acid. A general procedure is as follows:

- A solution of salicylic acid in a suitable solvent (e.g., glacial acetic acid or dibromoethane) is prepared in a reaction vessel.
- Elemental bromine is slowly added to the solution while stirring. The reaction is typically carried out at room temperature.
- After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.
- The reaction mixture is then cooled, often in an ice bath, to induce crystallization of the product.
- The precipitated **5-Bromosalicylic acid** is collected by filtration, washed with a solvent such as dibromoethane and then water to remove impurities, and subsequently dried.

## Single-Crystal X-ray Diffraction

The crystal structure of **5-Bromosalicylic acid** was determined using single-crystal X-ray diffraction. The experimental protocol is outlined below:

- Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of **5-Bromosalicylic acid** in an appropriate solvent system.
- Data Collection: A suitable crystal was mounted on a diffractometer. The diffraction data were collected at 293(2) K using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).
- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Potential Biological Signaling Pathways

Salicylic acid and its derivatives are known to possess significant biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways. While direct studies on **5-Bromosalicylic acid** are

limited, the known effects of related salicylates suggest potential involvement in the NF-κB and STAT3 signaling pathways.

## NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Salicylates have been shown to inhibit the activation of NF-κB.<sup>[2]</sup> <sup>[3]</sup> The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, salicylates block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.



[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the NF-κB signaling pathway by **5-Bromosalicylic Acid**.

## STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is implicated in various cancers. Salicylate-based compounds have been developed as inhibitors of STAT3 dimerization, a crucial step for its activation and nuclear translocation.<sup>[4]</sup> By preventing STAT3 dimerization, these compounds can suppress the expression of STAT3 target genes involved in tumorigenesis.



[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the STAT3 signaling pathway by **5-Bromosalicylic Acid**.

## Conclusion

This technical guide provides a detailed analysis of the crystal structure of **5-Bromosalicylic acid**, offering valuable quantitative data and experimental protocols for researchers in the fields of crystallography, medicinal chemistry, and drug development. The potential for this compound to modulate key signaling pathways such as NF- $\kappa$ B and STAT3 highlights its promise as a scaffold for the design of novel therapeutic agents. Further investigation into the precise molecular interactions and biological activities of **5-Bromosalicylic acid** is warranted to fully elucidate its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. CCDC CIF [chem.gla.ac.uk]
- 4. Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Crystal Structure of 5-Bromosalicylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146069#crystal-structure-of-5-bromosalicylic-acid\]](https://www.benchchem.com/product/b146069#crystal-structure-of-5-bromosalicylic-acid)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)